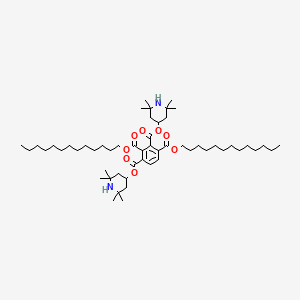![molecular formula C14H24BNO8 B13746878 Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
Tetraethylammonium bis[malonato-(2-)]borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylammonium bis[malonato-(2-)]borate is a chemical compound with the molecular formula C8H20NC6H4BO8 It is known for its unique structure, which includes a tetraethylammonium cation and a bis[malonato-(2-)]borate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethylammonium bis[malonato-(2-)]borate typically involves the reaction of tetraethylammonium hydroxide with malonic acid and boric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the required reaction conditions. The product is then purified through techniques such as recrystallization and filtration to achieve the desired quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethylammonium bis[malonato-(2-)]borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield borate esters, while reduction reactions could produce borohydride derivatives.
Aplicaciones Científicas De Investigación
Tetraethylammonium bis[malonato-(2-)]borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tetraethylammonium bis[malonato-(2-)]borate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the context of its use. The molecular targets include potassium channels, calcium channels, and various enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetraethylammonium perchlorate
Uniqueness
Tetraethylammonium bis[malonato-(2-)]borate is unique due to its specific combination of tetraethylammonium and bis[malonato-(2-)]borate ions. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H24BNO8 |
|---|---|
Peso molecular |
345.16 g/mol |
Nombre IUPAC |
tetraethylazanium;1,5,7,11-tetraoxa-6-boranuidaspiro[5.5]undecane-2,4,8,10-tetrone |
InChI |
InChI=1S/C8H20N.C6H4BO8/c1-5-9(6-2,7-3)8-4;8-3-1-4(9)13-7(12-3)14-5(10)2-6(11)15-7/h5-8H2,1-4H3;1-2H2/q+1;-1 |
Clave InChI |
YIRPAZTUADFDHR-UHFFFAOYSA-N |
SMILES canónico |
[B-]12(OC(=O)CC(=O)O1)OC(=O)CC(=O)O2.CC[N+](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
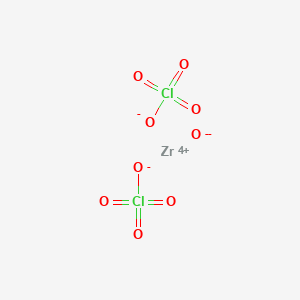
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
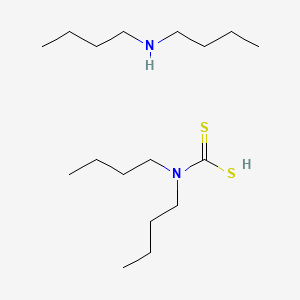
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/no-structure.png)
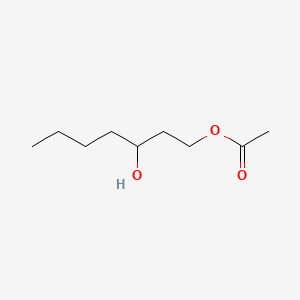
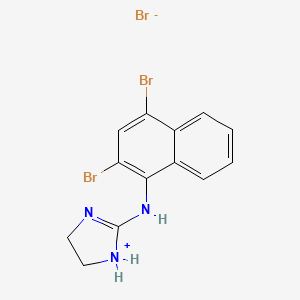

![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
